molecular formula C4H9F B1596033 Propane, 2-fluoro-2-methyl- CAS No. 353-61-7

Propane, 2-fluoro-2-methyl-

Cat. No. B1596033
CAS RN: 353-61-7
M. Wt: 76.11 g/mol
InChI Key: GSMZLBOYBDRGBN-UHFFFAOYSA-N
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Description

Propane, 2-fluoro-2-methyl-, also known as tert-Butyl Fluoride or 2-Fluoro-2-methylpropane, is a colorless gas with a faint odor. It has the molecular formula C4H9F and a molecular weight of 76.1127 . It is a halogenated hydrocarbon that is widely used in various industrial applications.


Molecular Structure Analysis

The molecular structure of Propane, 2-fluoro-2-methyl- can be represented by the InChI string: InChI=1S/C4H9F/c1-4(2,3)5/h1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Propane, 2-fluoro-2-methyl- can undergo several reactions. For instance, it can react with F- to form (F-•C4H9F) with a reaction enthalpy (ΔrH°) of 93.3 kJ/mol and a reaction entropy (ΔrS°) of 98.7 J/mol*K . It can also react with Cl- to form (Cl-•C4H9F) with a reaction enthalpy (ΔrH°) of 55.6 ± 8.4 kJ/mol .


Physical And Chemical Properties Analysis

Propane, 2-fluoro-2-methyl- has several physical and chemical properties. It has a standard Gibbs free energy of formation (ΔfG°) of -209.17 kJ/mol, an enthalpy of formation at standard conditions (ΔfH°gas) of -330.75 kJ/mol, an enthalpy of fusion at standard conditions (ΔfusH°) of 1.78 kJ/mol, and an enthalpy of vaporization at standard conditions (ΔvapH°) of 22.39 kJ/mol . It also has a log10 of water solubility (log10WS) of -1.46 and an octanol/water partition coefficient (logPoct/wat) of 1.754 .

Scientific Research Applications

1. As a Substitute Fuel

Propane, 2-fluoro-2-methyl-, has been explored as a substitute fuel in various contexts. One study focused on di-methyl ether (DME) as a substitute for LPG in domestic uses, highlighting the potential of propane-based fuels in everyday applications. This study found that a mixture of DME/LPG brought significant improvements compared to pure DME in terms of safety and compatibility with existing fuel systems (Marchionna et al., 2008).

2. In Chemical Synthesis

The molecule has been involved in the synthesis of various compounds. For instance, the preparation of coenzyme M analogues, where modifications of the methyl group yielded precursors for ethane but not propane, indicates its role in nuanced biochemical syntheses (Gunsalus et al., 1978). Another study demonstrated the synthesis of a novel fluoro-nitrato energetic plasticizer, showcasing its potential in creating advanced materials with improved properties (Keerthi et al., 2022).

3. In Gas Separation Processes

The molecule also plays a role in gas separation processes. A study explored the separation of propylene/propane using N-methyl pyrrolidone/AgNO3 supported liquid membrane. It was found that introducing silver salt into the solvent improved the permeation flux of propylene and its selectivity, demonstrating the molecule's utility in industrial separation processes (Azizi et al., 2015).

4. In Understanding Molecular Interactions

Research on the effects of electronegative atoms on hydrocarbons' structures, including studies on propane, provides insights into molecular interactions and bond formations. This knowledge is crucial for understanding and predicting the behavior of organic compounds in various chemical reactions (Allinger et al., 1985).

properties

IUPAC Name

2-fluoro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZLBOYBDRGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059860
Record name Propane, 2-fluoro-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353-61-7
Record name 2-Fluoro-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propane, 2-fluoro-2-methyl-
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Record name Propane, 2-fluoro-2-methyl-
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Record name Propane, 2-fluoro-2-methyl-
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Record name tert-butyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tert-butyl fluoride?

A1: The molecular formula of tert-butyl fluoride is C4H9F, and its molecular weight is 76.11 g/mol. []

Q2: How does tert-butyl fluoride decompose thermally?

A2: tert-Butyl fluoride undergoes thermal decomposition primarily through a molecular mechanism, yielding hydrogen fluoride (HF) and isobutene as products. This decomposition follows first-order kinetics, and its rate constant has been determined across a temperature range of 329-370°C. []

Q3: Can you elaborate on the kinetics of tert-butyl fluoride decomposition and how it compares to other alkyl fluorides?

A3: Studies employing shock tube techniques have revealed that the dehydrofluorination of tert-butyl fluoride, along with isopropyl, n-butyl, and isobutyl fluorides, proceeds via a unimolecular elimination mechanism. [] The rate constants for these reactions suggest an ionic transition state, with the initial polarization of the carbon-halogen bond being the rate-determining step.

Q4: Are there any spectroscopic studies on tert-butyl fluoride?

A4: Yes, high-resolution FTIR spectroscopy has been employed to analyze the vibrational structure of tert-butyl fluoride in the region of the C-F chromophore absorption (800 cm-1 to 1300 cm-1). This analysis provided rotational and vibrational assignments for several strong fundamentals and hot bands. These findings are relevant for understanding the molecule's vibrational energy redistribution dynamics. []

Q5: Has tert-butyl fluoride been studied using NMR spectroscopy?

A5: Absolutely. 19F NMR studies have provided valuable insights into the electronic environment surrounding the fluorine atom in tert-butyl fluoride and other alkyl fluorides. [] These studies have shown a decrease in fluorine shielding with increasing alkyl substitution, a trend attributed to the involvement of fluorine lone pairs in molecular orbitals. Additionally, 1H NMR studies at low temperatures have explored methyl group tunneling frequencies in tert-butyl fluoride trapped in heavy water hydrates. []

Q6: Has computational chemistry been used to study tert-butyl fluoride?

A6: Yes, computational methods like G2(MP2) have proven valuable in predicting the thermodynamic properties of tert-butyl fluoride, including its standard enthalpy of formation (ΔHf°298), entropy (S°298), and heat capacity (Cp(T)). [] These calculated values contribute to a better understanding of the molecule's stability and reactivity.

Q7: How does the structure of tert-butyl fluoride influence its reactivity?

A7: The tertiary butyl group in tert-butyl fluoride significantly impacts its reactivity due to the steric hindrance it provides. This bulky group makes it difficult for nucleophiles to approach the carbon atom bonded to fluorine, influencing its reaction pathways.

Q8: Are there any known catalytic applications of tert-butyl fluoride?

A8: While tert-butyl fluoride itself may not be widely used as a catalyst, it plays a crucial role in understanding catalytic processes. Research has explored its interaction with titanium halides (TiCl4, TiBr4, TiI4) in the polymerization of isobutene. [] This research highlighted the role of halogen exchange between tert-butyl fluoride and titanium halides, leading to the formation of catalytically active species that initiate polymerization.

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